molecular formula C15H10F4O B8292617 4'-Fluoro-2-(4-trifluoromethylphenyl)acetophenone

4'-Fluoro-2-(4-trifluoromethylphenyl)acetophenone

Cat. No. B8292617
M. Wt: 282.23 g/mol
InChI Key: DFZSWUNQVNVQFT-UHFFFAOYSA-N
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Patent
US06956132B2

Procedure details

Into a 200 ml four-necked flask equipped with a thermometer, a stirrer and a reflux condenser, 15.5 g (50 mmol) of 1-(4-fluorophenyl)-2-(4-trifluoromethylphenyl)-N,N-dimethylethenylamine, 80 ml of acetic acid and 30 ml of concentrated hydrochloric acid were charged and reacted with stirring for two hours under refluxing under heating by an oil bath. After completion of reaction, 500 ml of water was added, and precipitated crystals were collected by filtration and washed with a 2% sodium hydrogen carbonate aqueous solution and water. Then, the crystals were further washed and purified with 20 ml of n-hexane and then vacuum-dried to obtain 12.7 g (yield: 90.3%) of the desired compound (melting point: 93-95° C.) as slightly yellow crystals.
Name
1-(4-fluorophenyl)-2-(4-trifluoromethylphenyl)-N,N-dimethylethenylamine
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
90.3%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](N(C)C)=[CH:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.C(O)(=[O:25])C.Cl>O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:25])[CH2:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
1-(4-fluorophenyl)-2-(4-trifluoromethylphenyl)-N,N-dimethylethenylamine
Quantity
15.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(=CC1=CC=C(C=C1)C(F)(F)F)N(C)C
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
CUSTOM
Type
CUSTOM
Details
reacted
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
TEMPERATURE
Type
TEMPERATURE
Details
under heating by an oil bath
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with a 2% sodium hydrogen carbonate aqueous solution and water
WASH
Type
WASH
Details
Then, the crystals were further washed
CUSTOM
Type
CUSTOM
Details
purified with 20 ml of n-hexane
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC1=CC=C(C=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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